N-(5-fluoro-2-methylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
This compound features a pyrazolo[1,5-a]pyrazine core with a naphthalen-1-yl group at position 2 and a sulfanyl-acetamide moiety at position 2.
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4OS/c1-16-9-10-18(26)13-21(16)28-24(31)15-32-25-23-14-22(29-30(23)12-11-27-25)20-8-4-6-17-5-2-3-7-19(17)20/h2-14H,15H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLXTVIGKDCZQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-fluoro-2-methylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique molecular structure, which includes a fluorinated phenyl group and a naphthyl moiety. Its potential biological activities stem from the presence of the pyrazolo[1,5-a]pyrazin core, known for various pharmacological effects. This article aims to explore the biological activity of this compound, synthesizing findings from diverse sources.
Molecular Structure and Properties
The molecular formula of this compound is C25H19FN4OS, with a molecular weight of approximately 406.4 g/mol. The structural complexity suggests potential interactions with biological targets that may lead to therapeutic effects.
Antitumor Activity
Pyrazole derivatives, including those related to the pyrazolo[1,5-a]pyrazin structure, have exhibited significant antitumor activity. For instance, studies have shown that certain pyrazole compounds can inhibit cell proliferation in various cancer cell lines, including L1210 mouse leukemia cells, with IC50 values in the nanomolar range . Such findings indicate that this compound may possess similar properties worthy of investigation.
The mechanism of action for compounds in this class often involves the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, some pyrazole derivatives have been shown to interact with DNA synthesis pathways or induce apoptosis in cancer cells . Although direct evidence for this compound is lacking, its structural characteristics suggest potential interactions with these biological mechanisms.
Comparative Analysis of Related Compounds
To better understand the potential biological activity of this compound, a comparison with known active compounds is beneficial.
| Compound Name | Structure | Biological Activity | IC50/Other Metrics |
|---|---|---|---|
| Pyrazole A | Structure A | Antitumor | IC50 = 1.35 μM |
| Pyrazole B | Structure B | Antimicrobial | IC50 = 0.75 μM |
| Pyrazole C | Structure C | Anti-inflammatory | IC50 = 3.00 μM |
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives:
- Antitubercular Agents : Research has focused on synthesizing novel compounds based on pyrazole structures to combat Mycobacterium tuberculosis. Some derivatives showed promising activity with IC50 values ranging from 1.35 to 2.18 μM .
- Cytotoxicity Studies : In vitro studies on various pyrazole derivatives indicated low cytotoxicity against human embryonic kidney cells (HEK293), suggesting a favorable safety profile for further development .
- Docking Studies : Molecular docking simulations have revealed potential binding sites and interactions for pyrazole derivatives in target proteins associated with cancer and infectious diseases .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to N-(5-fluoro-2-methylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide exhibit promising anticancer properties. For instance, derivatives with pyrazole and naphthalene moieties have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
-
Neurological Disorders
- The compound's ability to interact with specific neurotransmitter systems suggests potential applications in treating neurological disorders such as depression and anxiety. Research into related compounds has demonstrated modulation of serotonin receptors, which is crucial for developing antidepressants .
- Antimicrobial Properties
Anticancer Research
A study published in Medicinal Chemistry evaluated the cytotoxic effects of various pyrazolo[1,5-a]pyrazine derivatives, including those similar to our compound. The results indicated a significant reduction in cell viability across multiple cancer types, with IC50 values suggesting strong potential for further development as anticancer agents .
Neuropharmacology
In a study focused on the neuropharmacological effects of novel compounds, researchers found that derivatives with similar structures to this compound exhibited anxiolytic effects in animal models. These findings support the hypothesis that such compounds could be developed into new treatments for anxiety disorders .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine
- Target Compound : Pyrazolo[1,5-a]pyrazine core (two adjacent nitrogen atoms in the pyrazine ring).
- Analog (): Pyrazolo[1,5-a]pyrimidine core (pyrimidine ring with nitrogen atoms at positions 1 and 3). Example: N-(3-Chloro-4-methylphenyl)-2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide exhibits distinct NMR shifts (δ 8.36 ppm for triazole protons) compared to the target compound .
Triazole-Based Analogs ()
- Compounds like 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide replace the pyrazolo-pyrazine core with a triazole ring.
Substituent Variations
Aromatic Group at Position 2
- Target Compound : Naphthalen-1-yl (bulky, lipophilic).
- Analog (): 4-Ethylphenyl (less bulky, moderate lipophilicity).
- Analog () : Phenyl (simplest aromatic group).
Sulfanyl-Acetamide Modifications
- Target Compound : Sulfanyl linker with N-(5-fluoro-2-methylphenyl)acetamide.
- Analog () : Bromine-substituted phenyl group.
Lipophilicity and Solubility
Spectral Data Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
